![molecular formula C15H25N3O3 B1376423 tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate CAS No. 1148003-98-8](/img/structure/B1376423.png)
tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate (TBCMP) is an organic compound that has been used in a variety of applications. It is a highly versatile molecule that can be used as a building block for a variety of synthetic pathways and as a starting material for a range of reactions. TBCMP is also known for its ability to act as a catalyst for a variety of reactions, including the synthesis of complex molecules.
Scientific Research Applications
Drug Synthesis and Design
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its morpholine and piperidine rings are common motifs in drug molecules, contributing to the compound’s utility in medicinal chemistry. It can be used to introduce the tert-butyl carbamate (Boc) protecting group, which is pivotal in peptide synthesis .
Organic Synthesis
In organic chemistry, this compound is utilized for its reactivity in nucleophilic substitution reactions. It can act as a precursor for the synthesis of more complex organic molecules, particularly in the development of new synthetic routes for heterocyclic compounds .
Pharmacological Research
The cyano and morpholinopiperidine groups within the compound’s structure are of interest in pharmacology. Researchers explore its potential as a building block for creating compounds with CNS activity, given the prevalence of morpholine derivatives in CNS drugs .
Biochemical Studies
Biochemists may employ tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate in the study of enzyme-substrate interactions, especially those involving cytochrome P450 enzymes which are known to metabolize morpholine derivatives .
Industrial Applications
On an industrial scale, this compound could be used in the manufacture of polymers or as a chemical intermediate in the production of materials that require specific morpholine or piperidine functionalities .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound when calibrating instruments or developing new analytical methods, particularly those involving mass spectrometry or chromatography due to its unique mass and structural properties .
properties
IUPAC Name |
tert-butyl 4-cyano-4-morpholin-4-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-4-15(12-16,5-7-17)18-8-10-20-11-9-18/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFBGRHOJHAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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